molecular formula C6H7NO3S<br>NH2C6H4SO3H B1682702 Sulfanilic acid CAS No. 121-57-3

Sulfanilic acid

Cat. No. B1682702
CAS RN: 121-57-3
M. Wt: 173.19 g/mol
InChI Key: HVBSAKJJOYLTQU-UHFFFAOYSA-N
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Description

Sulfanilic acid, also known as 4-aminobenzenesulfonic acid, is an organic compound with the formula H3NC6H4SO3 . It is an off-white solid and a common building block in organic chemistry . It is widely used for the production of optical brightening agents, synthetic organic dyes, food colorants, and additives .


Synthesis Analysis

Sulfanilic acid can be produced by sulfonation of aniline with concentrated sulfuric acid . This process proceeds via phenylsulfamic acid, a zwitterion with a N-S bond . A study has reported sulfanilic acid as an exceedingly competent catalyst for one-pot Mannich reaction to give β-amino carbonyl compounds in good to excellent yield within a short reaction time .


Molecular Structure Analysis

The molecular formula of Sulfanilic acid is C6H7NO3S . Its molecular weight is 173.19 g/mol . The InChI is InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10) . The Canonical SMILES is C1=CC(=CC=C1N)S(=O)(=O)O .


Chemical Reactions Analysis

Sulfanilic acid is a significant intermediate of the dye synthesis which can be prepared from commercially available starting materials (aniline, concentrated sulfuric acid) . It readily forms diazo compounds, making it useful in the creation of dyes and sulfa drugs .


Physical And Chemical Properties Analysis

Sulfanilic acid appears as a white powder with a faint purple tinge . It becomes anhydrous at around 212 °F . It is a zwitterion, which explains its high melting point .

Scientific Research Applications

1. Environmental Biodegradation

Sulfanilic acid (4-aminobenzenesulfonic acid) is a sulfonated aromatic amine used in various industries. Research indicates its biodegradation by specific bacterial strains, such as Novosphingobium resinovorum SA1, which can utilize sulfanilic acid as its sole carbon, nitrogen, and sulfur source. This bacterium has versatile catabolic routes for the bioconversion of other aromatic compounds, making it significant for environmental remediation purposes (Hegedűs et al., 2017).

2. Industrial and Educational Applications

Sulfanilic acid plays a crucial role in the industry of azo dyes and drug development, especially in the synthesis of antimicrobials. It's also a subject of interest in organic chemistry education, where its synthesis is taught as a fundamental experiment (Havlíček et al., 2017).

3. Electrochemical Degradation

Electrochemical incineration of sulfanilic acid using a boron-doped diamond anode has been studied for its potential in wastewater treatment. This method achieves overall mineralization of sulfanilic acid, indicating its effectiveness in environmental clean-up processes (El-Ghenymy et al., 2012).

4. Nanomaterials and Nanotechnology

Sulfanilic acid has been used as a backbone in the synthesis of unzipped hydrophobic peptide tubes. This application demonstrates its role in the development of advanced materials with potential use in various technological fields (Narh et al., 2019).

5. Proton Conductors and Energy Applications

Studies have explored the intercalation of sulfanilic acid into materials like alpha-Zr(HPO4)(2) to enhance proton conductivity. This application is significant for the development of proton-conducting materials, potentially useful in fuel cell technologies (Xu et al., 2008).

Safety And Hazards

Sulfanilic acid causes skin irritation and serious eye irritation. It may also cause an allergic skin reaction . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

4-aminobenzenesulfonic acid
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InChI

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)
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InChI Key

HVBSAKJJOYLTQU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)O
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Molecular Formula

C6H7NO3S, NH2C6H4SO3H
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Related CAS

129674-17-5, Array
Record name 4-Aminobenzenesulfonic acid homopolymer
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DSSTOX Substance ID

DTXSID6024464
Record name 4-Aminobenzenesulfonic acid
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Molecular Weight

173.19 g/mol
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Physical Description

4-aminobenzene sulfonic acid appears as white powder with faint purple tinge. Grayish-white flat crystals. Becomes anhydrous at around 212 °F. Low toxicity (used medicinally)., Dry Powder, Greyish-white solid; [Hawley] White to grey solid; [ICSC] Light grey fine crystals and fragments; [MSDSonline], WHITE POWDER OR WHITE-TO-GREY CRYSTALS.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in ethanol and ether, Soluble in fuming hydrochloric acid, Slowly sol in water: about 1% at 20 °C, about 1.45% at 30 °C, about 1.94% at 40 °C, In water, 10.68 g/L at 20 °C; 14.68 g/L at 30 °C, Solubility in water: poor
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Density

1.485 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.485 at 25 °C/4 °C, 1.49 g/cm³
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Vapor Pressure

0.0000002 [mmHg]
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Mechanism of Action

Many idiosyncratic non-steroidal anti-inflammatory drugs (NSAIDs) cause GI, liver and bone marrow toxicity in some patients which results in GI bleeding/ulceration/fulminant hepatic failure/hepatitis or agranulocytosis/aplastic anemia. The toxic mechanisms proposed have been reviewed. Evidence is presented showing that idiosyncratic NSAID drugs form prooxidant radicals when metabolized by peroxidases known to be present in these tissues. Thus GSH, NADH and/or ascorbate were cooxidised by catalytic amounts of NSAIDs and hydrogen peroxide in the presence of peroxidase. During GSH and NADH cooxidation, oxygen uptake and activation occurred. Furthermore the formation of NSAID oxidation products was prevented during the cooxidation indicating that the cooxidation involved redox cycling of the first formed NSAID radical product. The order of prooxidant catalytic effectiveness of fenamate and arylacetic acid NSAIDs was mefenamic acid>tolfenamic acid>flufenamic acid, meclofenamic acid or diclofenac. Diphenylamine, a common moiety to all of these NSAIDs was a more active prooxidant for NADH and ascorbate cooxidation than these NSAIDs which suggests that oxidation of the NSAID diphenylamine moiety to a cation and/or nitroxide radical was responsible for the NSAID prooxidant activity. The order of catalytic effectiveness found for sulfonamide derivatives was sulfaphenazole>sulfisoxazole>dapsone>sulfanilic acid>procainamide>sulfamethoxazole>sulfadiazine>sulfadimethoxine whereas sulfanilamide, sulfapyridine or nimesulide had no prooxidant activity. Although indomethacin had little prooxidant activity, its major in vivo metabolite, N-deschlorobenzoyl indomethacin had significant prooxidant activity. Aminoantipyrine the major in vivo metabolite of aminopyrine or dipyrone was also more prooxidant than the parent drugs. It is hypothesized that the NSAID radicals and/or the resulting oxidative stress initiates the cytotoxic processes leading to idiosyncratic toxicity.
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Impurities

Impurities: aniline, 2,4-disulfanilic acid, 2- and 3-aminobenzenesulfonic acid.
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Product Name

Sulfanilic acid

Color/Form

Orthorhombic plates or monoclinic from water

CAS RN

121-57-3
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Melting Point

Decomposes without melting at 550 °F (NTP, 1992), 288 °C decomposes without melting
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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